4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide
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Overview
Description
4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide is a complex organic compound with the molecular formula C36H40N2O2S3 and a molecular weight of 628.924 g/mol . This compound is known for its unique structure, which includes a butylanilino group, an oxoethoxy linkage, and a cyclohexylbenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with N-cyclohexylbenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-butylanilino)-2-(2-furanylmethylamino)-4-oxobutanoic acid
- 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide
- 4-(4-Butylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
Uniqueness
4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse applications, including drug delivery systems and organic electronic devices.
Properties
IUPAC Name |
4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-2-3-7-19-10-14-22(15-11-19)26-24(28)18-30-23-16-12-20(13-17-23)25(29)27-21-8-5-4-6-9-21/h10-17,21H,2-9,18H2,1H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMHNFWTMAKTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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